molecular formula C6H4IN3S B13665191 7-Iodothieno[3,2-d]pyrimidin-2-amine

7-Iodothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B13665191
M. Wt: 277.09 g/mol
InChI Key: ZRDTWIVTOHYMOL-UHFFFAOYSA-N
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Description

7-Iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an iodine atom at the 7th position and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then iodinated at the 7th position . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis and iodination reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 7-Iodothieno[3,2-d]pyrimidin-2-amine?

  • Methodology : The synthesis typically involves halogenation and cyclization steps. Key parameters include:

  • Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid decomposition of iodinated intermediates .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of iodine-containing precursors .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce the iodine substituent .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can structural characterization of this compound be performed?

  • Methodology :

  • X-ray crystallography : Resolve the fused thieno-pyrimidine ring system and iodine positioning .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm amine (-NH2) proton signals (~5–6 ppm) and aromatic ring environments .
  • IR spectroscopy : Identify amine N-H stretching (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

  • Methodology :

  • Solubility testing : Screen in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., deiodination) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of thieno[3,2-d]pyrimidine derivatives be addressed?

  • Methodology :

  • Computational modeling : Use DFT calculations to predict electron density distribution and guide iodine substitution at the 7-position .
  • Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct iodination .
    • Validation : Compare experimental ¹H NMR shifts with computed chemical shielding values .

Q. What experimental designs are optimal for studying biological interactions of this compound?

  • Methodology :

  • Docking simulations : Model binding to target proteins (e.g., kinases) using software like AutoDock Vina .
  • Biological assays : Perform enzyme inhibition assays (IC50 determination) and cellular uptake studies with radiolabeled iodine (¹²⁵I) .
    • Data interpretation : Correlate binding affinity (Kd) with structural modifications (e.g., halogen size/electronic effects) .

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Methodology :

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, moisture control) .
  • Orthogonal validation : Confirm biological activity using multiple assays (e.g., SPR, fluorescence polarization) .
    • Case study : Discrepancies in iodine incorporation efficiency may arise from trace metal contaminants; use Chelex-treated solvents .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

7-iodothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10)

InChI Key

ZRDTWIVTOHYMOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=CS2)I

Origin of Product

United States

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